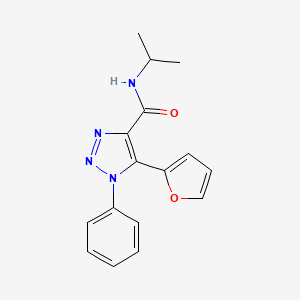

5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes, a process known as the click reaction. For compounds similar to "5-(2-furyl)-N-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide," a multi-step synthesis process might include the preparation of the furyl and phenyl precursors, followed by their subsequent functionalization with isopropyl carboxamide. The exact synthetic route can vary based on the desired substitutions on the triazole ring.

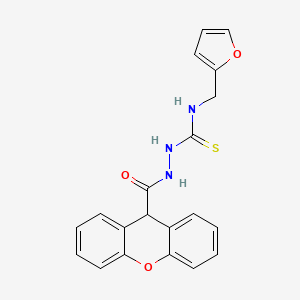

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of the furyl and phenyl groups attached to the triazole core influences the compound's electronic distribution, potentially affecting its reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly employed to determine the precise molecular structure and confirm the successful synthesis of the compound.

Chemical Reactions and Properties

Triazole derivatives, including "this compound," can undergo various chemical reactions, reflecting their versatile chemical properties. These reactions may include nucleophilic substitution, addition reactions, and further functionalization of the triazole ring. The compound's reactivity is significantly influenced by the electron-donating and withdrawing effects of the substituents attached to the triazole ring.

Physical Properties Analysis

The physical properties of "this compound" such as melting point, boiling point, and solubility in various solvents, are determined by its molecular structure. The presence of functional groups, such as the isopropyl carboxamide, may enhance solubility in polar solvents, whereas the phenyl and furyl groups may contribute to its hydrophobic character.

Chemical Properties Analysis

The chemical properties of this compound are dictated by the triazole core and the attached substituents. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for its interaction with biological molecules. The electron-donating or withdrawing nature of the furyl and phenyl groups can modulate the compound's reactivity, making it a valuable scaffold for developing pharmacologically active agents.

For detailed research insights and further information, refer to the cited sources:

- (L'abbé et al., 2010)

- (Shen et al., 2013)

- (Qin et al., 2016)

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Regiospecific C-acylation : N-acylbenzotriazoles, including a compound similar to the one , are demonstrated to be mild, regioselective, and regiospecific C-acylating agents, useful when acid chlorides are not readily available, indicating potential applications in synthesizing acylated heterocycles (Katritzky et al., 2003).

Antimicrobial and Antifungal Applications

- Antifungal Evaluation : Novel compounds synthesized using a similar framework showed significant in vitro antifungal activity against various fungal strains, indicating potential use in developing antifungal agents (Terzioğlu Klip et al., 2010).

- Antibacterial Activity : A series of derivatives were synthesized and evaluated for their antibacterial activity against multiple bacterial strains, showing the compound's potential in antibacterial research (Ulusoy et al., 2001).

Synthesis of Complex Molecules

- Nematicidal and Antimicrobial Agents : A study on triazolo[4,3-c]quinazolinylthiazolidinones revealed significant antimicrobial and nematicidal properties, highlighting the structural versatility and application of similar compounds in creating biologically active molecules (Reddy et al., 2016).

- Synthesis of Benzamide-Based 5-Aminopyrazoles : A novel route was developed for synthesizing benzamide-based 5-aminopyrazoles, demonstrating the compound's utility in generating peptidomimetics or biologically active compounds based on the triazole scaffold (Hebishy et al., 2020).

properties

IUPAC Name |

5-(furan-2-yl)-1-phenyl-N-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11(2)17-16(21)14-15(13-9-6-10-22-13)20(19-18-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIUVSPBHAJOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)

![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)

![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)

![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)

![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)

![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)

![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)